2-(1,2-benzoxazol-3-yl)-N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c21-14-5-6-17-13(9-14)11-24(20(26)12-27-17)8-7-22-19(25)10-16-15-3-1-2-4-18(15)28-23-16/h1-6,9H,7-8,10-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPUGJYYDKPCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring through a cyclization reaction. This is followed by the introduction of the benzoxazepine moiety via a series of substitution and condensation reactions. The final step involves the acylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other acetamide derivatives bearing heterocyclic systems.
Table 1: Structural and Functional Comparison
Key Observations:
Scaffold Diversity: While the target compound employs a benzoxazole-benzoxazepinone system, analogs like 3a-l use thiazolidinone-coumarin hybrids. Benzoxazepinones are associated with GABA receptor modulation, whereas thiazolidinones are known for antimicrobial and anti-inflammatory activity .
Synthetic Complexity : The synthesis of 3a-l involves condensation of hydrazide intermediates with mercaptoacetic acid under ZnCl₂ catalysis . By contrast, the target compound’s synthesis likely requires multi-step coupling of benzoxazole and benzoxazepin precursors, though details are absent in the evidence.
Bioactivity Potential: The 7-chloro group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to the 4-methylcoumarin derivatives, which prioritize planar aromatic systems for enzyme binding.
Research Findings and Limitations
- Structural Insights: Crystallographic refinement via SHELX tools (e.g., SHELXL) is critical for resolving the stereochemistry of benzoxazepinone derivatives, as seen in analogous studies .
- Pharmacological Data Gap: No direct bioactivity data for the target compound are provided in the evidence. In contrast, coumarin-thiazolidinone hybrids (e.g., 3a-l) show measurable antimicrobial activity, with MIC values against S. aureus ranging from 8–32 µg/mL .
- Synthetic Challenges : The absence of synthetic protocols for the target compound in the evidence limits comparative analysis of yield, purity, or scalability.
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide is a member of the benzoxazole family and is characterized by its unique structural features that may contribute to its biological activities. This article aims to compile and analyze the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure. It consists of a benzoxazole moiety linked to an acetamide group with a substituted tetrahydro-benzoxazepine. This structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of benzoxazole derivatives have been widely studied, revealing a range of pharmacological effects including:
- Antimicrobial Activity : Many benzoxazole derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds related to benzoxazole have shown selective activity against pathogens such as Bacillus subtilis and Candida albicans .
- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The structure–activity relationship (SAR) studies indicate that modifications in the benzoxazole structure can enhance anticancer efficacy while minimizing toxicity to normal cells .
Antimicrobial Activity
Research has shown that derivatives of benzoxazole possess varying degrees of antimicrobial activity. A study indicated that while many compounds had low antibacterial potential, some were effective against specific strains:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 15 |
| Compound 2 | Escherichia coli | 30 |
| Compound 3 | Candida albicans | 10 |
These results suggest that while the overall activity may be limited, certain derivatives can be potent against specific pathogens .
Anticancer Activity
In vitro studies have highlighted the anticancer potential of benzoxazole derivatives. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5 |
| A549 | 7 |
| PC3 | 6 |
These findings indicate significant cytotoxicity against cancer cells, with some compounds exhibiting selectivity for tumor cells over normal cells .
Case Studies
- Antimicrobial Screening : A comprehensive screening of various benzoxazole derivatives revealed that modifications at specific positions significantly influenced their antibacterial properties. For instance, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing substituents .
- Cytotoxicity Evaluation : A study involving a series of benzoxazole derivatives demonstrated that certain structural modifications led to increased selectivity towards cancer cells while reducing toxicity towards normal tissues. This highlights the importance of SAR in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
